molecular formula C16H15N5O4S B2356402 6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide CAS No. 1251617-59-0

6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

Cat. No.: B2356402
CAS No.: 1251617-59-0
M. Wt: 373.39
InChI Key: ULENKAAHAVIPFC-UHFFFAOYSA-N
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Description

6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the piperazine ring: This is usually done through a Mannich reaction, where the piperazine ring is introduced to the imidazo[4,5-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the sulfonyl group, piperazine ring, and fluorophenyl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-25-10-4-2-9(3-5-10)6-18-11(22)7-21-8-19-12-13(15(17)23)20-26-14(12)16(21)24/h2-5,8H,6-7H2,1H3,(H2,17,23)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULENKAAHAVIPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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